N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
“N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of 2-hydroxy-2-(naphthalen-1-yl)acetonitrile . A common method for synthesizing thiophene derivatives involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using crystallography . The crystal structure of these compounds is monoclinic, with specific dimensions .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . These studies often involve computational analyses and the use of various chemical approaches .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . These properties include melting points, IR spectra, and NMR spectra .Scientific Research Applications
Chelating Ligands in Coordination Chemistry
Schiff bases derived from 2-hydroxy-1-naphthaldehyde serve as valuable chelating ligands in coordination chemistry . These compounds form stable complexes with metal ions, making them useful in catalysis, molecular recognition, and supramolecular chemistry.
Photochromic and Thermochromic Materials
Schiff base compounds, including our target compound, exhibit photochromic and thermochromic behavior . These properties make them suitable for applications such as optical switches, sensors, and smart materials that change color or absorb light in response to external stimuli.
Antidiabetic Drug Synthesis
Our compound can participate in the synthesis of alkaloids Aspernidine A and Aspernidine B, which have potential antidiabetic properties . Researchers explore these alkaloids as potential drug candidates for managing diabetes.
Histone Deacetylase Inhibitors (HDACIs)
The compound can be used to prepare potent HDACIs with antiproliferative activity in human liver microsomes (HLM) . HDACIs play a crucial role in cancer therapy by modulating gene expression and promoting cell differentiation.
Corrosion Inhibitors
Thiophene derivatives, including our compound, find applications as corrosion inhibitors . Their ability to protect metals from corrosion makes them valuable in industrial chemistry and material science.
Organic Semiconductors and OLEDs
Thiophene-mediated molecules contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . These applications span electronic devices, displays, and optoelectronics.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that schiff bases, which are structurally similar to this compound, have often been used as chelating ligands in the field of coordination chemistry .
Mode of Action
Schiff base compounds, which share structural similarities with this compound, are known for their photochromic and thermochromic characteristics .
Biochemical Pathways
The compound’s aromatic nature, supported by nmr spectroscopy, suggests it may interact with π-conjugation pathways .
Result of Action
It’s worth noting that similar compounds, such as schiff bases, have been used in coordination chemistry, suggesting potential applications in this field .
Action Environment
The compound’s aromatic nature and potential photochromic and thermochromic characteristics suggest that light and temperature could potentially influence its behavior .
properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-15(11-18-17(20)16-9-4-10-21-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-10,15,19H,11H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLZCYGXTBJRDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=CS3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide |
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